molecular formula C9H14O2 B14774650 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone

1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone

Cat. No.: B14774650
M. Wt: 154.21 g/mol
InChI Key: VPQYGKRHSKLXJB-HACHORDNSA-N
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Description

1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

The synthesis of 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone

InChI

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7?,8?,9-/m0/s1

InChI Key

VPQYGKRHSKLXJB-HACHORDNSA-N

Isomeric SMILES

CC(=O)C1CC[C@]2(C(C1)O2)C

Canonical SMILES

CC(=O)C1CCC2(C(C1)O2)C

Origin of Product

United States

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